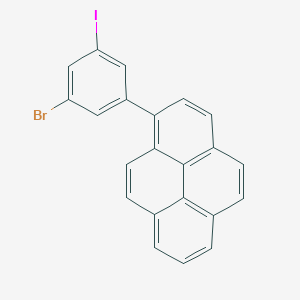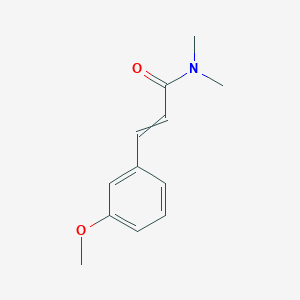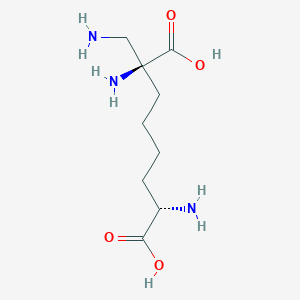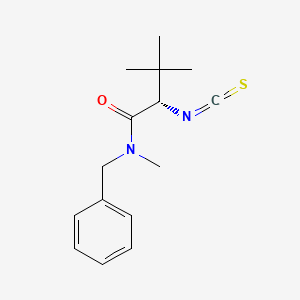
N-Benzyl-N,3-dimethyl-N~2~-(sulfanylidenemethylidene)-L-valinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-N,3-dimethyl-N~2~-(sulfanylidenemethylidene)-L-valinamide: is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a benzyl group, a dimethyl group, and a sulfanylidenemethylidene group attached to an L-valinamide backbone. The intricate arrangement of these functional groups contributes to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N,3-dimethyl-N~2~-(sulfanylidenemethylidene)-L-valinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the L-valinamide backbone: This step involves the reaction of L-valine with appropriate reagents to form the amide bond.
Introduction of the benzyl group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the amide nitrogen.
Formation of the sulfanylidenemethylidene group: This step involves the reaction of a thiol with a suitable aldehyde or ketone to form the sulfanylidenemethylidene moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. Common techniques include:
Batch processing: Involves carrying out the reactions in large reactors with precise control over temperature, pressure, and reaction time.
Continuous flow processing: A more advanced method where reactants are continuously fed into a reactor, and products are continuously removed, allowing for better control and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyl-N,3-dimethyl-N~2~-(sulfanylidenemethylidene)-L-valinamide can undergo various chemical reactions, including:
Oxidation: The sulfanylidenemethylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Benzyl halides, alkylating agents
Major Products Formed
Oxidation products: Sulfoxides, sulfones
Reduction products: Thiols, amines
Substitution products: Various benzyl-substituted derivatives
Aplicaciones Científicas De Investigación
N-Benzyl-N,3-dimethyl-N~2~-(sulfanylidenemethylidene)-L-valinamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-Benzyl-N,3-dimethyl-N~2~-(sulfanylidenemethylidene)-L-valinamide involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes, receptors, or other biomolecules, modulating their activity. The sulfanylidenemethylidene group, in particular, plays a crucial role in its reactivity and binding affinity.
Comparación Con Compuestos Similares
N-Benzyl-N,3-dimethyl-N~2~-(sulfanylidenemethylidene)-L-valinamide can be compared with other similar compounds, such as:
N-Benzyl-N,3-dimethyl-N~2~-(sulfanylidenemethylidene)-D-valinamide: A stereoisomer with different biological activity.
N-Benzyl-N,3-dimethyl-L-valinamide: Lacks the sulfanylidenemethylidene group, resulting in different chemical properties.
N-Benzyl-N,3-dimethyl-N~2~-(methylidene)-L-valinamide: Contains a different functional group, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
919113-09-0 |
|---|---|
Fórmula molecular |
C15H20N2OS |
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
(2S)-N-benzyl-2-isothiocyanato-N,3,3-trimethylbutanamide |
InChI |
InChI=1S/C15H20N2OS/c1-15(2,3)13(16-11-19)14(18)17(4)10-12-8-6-5-7-9-12/h5-9,13H,10H2,1-4H3/t13-/m1/s1 |
Clave InChI |
XFUVCJVEFFISDD-CYBMUJFWSA-N |
SMILES isomérico |
CC(C)(C)[C@@H](C(=O)N(C)CC1=CC=CC=C1)N=C=S |
SMILES canónico |
CC(C)(C)C(C(=O)N(C)CC1=CC=CC=C1)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




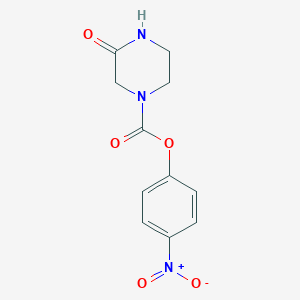
![4-Ethoxy-6-(5-fluoro-2-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12616967.png)
![(5R)-5-[(2-Methoxyanilino)(phenyl)methyl]furan-2(5H)-one](/img/structure/B12616986.png)
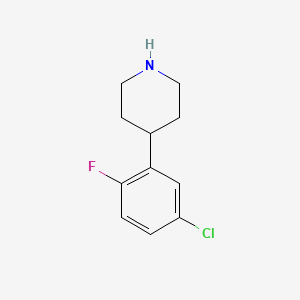
![2-[(2-Oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-yl)methoxy]phenol](/img/structure/B12616990.png)
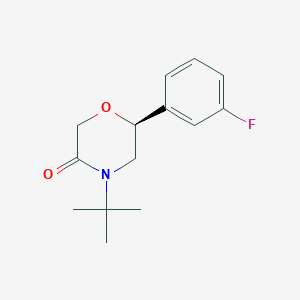
![N-(4-bromophenyl)-2-[(2S,11aS)-2-hydroxy-5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl]acetamide](/img/structure/B12617002.png)

![3-(9-Bromobenzo[h]isoquinolin-6-yl)prop-2-enenitrile](/img/structure/B12617011.png)
